molecular formula C21H22Cl2N2O4S B4756186 Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B4756186
M. Wt: 469.4 g/mol
InChI Key: AWTLCFMCIBHUKR-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring substituted with various functional groups, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Functional Groups: The thiophene ring is then functionalized with the appropriate substituents. This can be achieved through various reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation.

    Final Coupling: The final step involves coupling the functionalized thiophene ring with this compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amide groups can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development and testing.

    Materials Science: Its unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include:

    Binding to Active Sites: The compound may bind to the active site of an enzyme, inhibiting or activating its function.

    Receptor Interaction: It may interact with cell surface receptors, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(cyclopentylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-ethylthiophene-3-carboxylate: The presence of an ethyl group instead of a methyl group can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4S/c1-3-29-21(28)16-11(2)17(19(27)24-13-6-4-5-7-13)30-20(16)25-18(26)14-9-8-12(22)10-15(14)23/h8-10,13H,3-7H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLCFMCIBHUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
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Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

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